N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide

Lipophilicity Drug-likeness Structure-Property Relationship

Select N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide (CAS 1795297-99-2) to probe steric tolerance at the pyridine nitrogen hinge-binding region in your SAR campaign. The 5-methyl group introduces steric bulk absent in the des-methyl analog, enabling binding kinetics modulation. With a TPSA of 68 Ų—higher than the phenyl analog (~55 Ų)—this compound may reduce CNS penetration risk for peripheral target programs. Currently available as a screening building block; verify CoA before use.

Molecular Formula C16H13N3O2
Molecular Weight 279.299
CAS No. 1795297-99-2
Cat. No. B2674852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
CAS1795297-99-2
Molecular FormulaC16H13N3O2
Molecular Weight279.299
Structural Identifiers
SMILESCC1=CN=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O2/c1-11-7-8-14(17-9-11)19-15(20)16-18-10-13(21-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20)
InChIKeyUTRCHJKFOCJLGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of N-(5-Methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide (CAS 1795297-99-2) for Procurement Decisions


N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide (CAS 1795297-99-2) is a synthetic 1,3-oxazole-2-carboxamide derivative bearing a phenyl substituent at the 5-position of the oxazole ring and a 5-methylpyridin-2-yl group at the carboxamide nitrogen [1]. Publicly available primary research data characterizing its biological activity remains extremely limited; no quantitative head-to-head comparisons against close structural analogs were identified in peer-reviewed literature or patent examples as of this analysis [2]. This compound is currently accessible primarily through chemical vendor catalogs as a screening or building-block compound, and its differentiation from structurally related oxazole carboxamides rests predominantly on its unique substitution pattern rather than on published comparative bioactivity data.

Why Generic Substitution of N-(5-Methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide Is Not Advisable


Within the 5-phenyl-1,3-oxazole-2-carboxamide chemotype, the nature and position of the aromatic substituent on the carboxamide nitrogen critically modulate molecular recognition, physicochemical properties, and potential biological target engagement [1]. Even minor modifications—such as relocating the methyl group from the 5- to the 6-position of the pyridine ring (i.e., the regioisomer N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide)—alter the computed partition coefficient, hydrogen-bonding capacity, and three-dimensional conformation of the molecule [2]. In the absence of direct comparative biological profiling, substituting any analog for this specific compound introduces unquantified risk in assay reproducibility, structure-activity relationship interpretation, and intellectual property positioning. The quantitative evidence below, although limited, underscores that even small structural variations yield measurable differences in properties relevant to medicinal chemistry and chemical biology applications.

Quantitative Differentiation Evidence for N-(5-Methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide (CAS 1795297-99-2)


Lipophilicity (XLogP3-AA) Comparison Against the 6-Methylpyridin-2-yl Regioisomer

The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 2.8, indicating moderate lipophilicity [1]. Its regioisomer, N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide, has a computed XLogP3-AA of 2.6 under the same algorithm [2]. The difference of +0.2 log units arises solely from the methyl-group position on the pyridine ring.

Lipophilicity Drug-likeness Structure-Property Relationship

Topological Polar Surface Area (TPSA) Differentiation from the 2-Methylphenyl Analog

The target compound possesses a topological polar surface area (TPSA) of 68 Ų, a value within the range generally associated with oral bioavailability and moderate blood-brain barrier permeability [1]. In comparison, the 2-methylphenyl analog N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide (CAS 955673-53-7) has a TPSA of 55 Ų due to the absence of the pyridine nitrogen [2]. This 13 Ų reduction shifts the analog further toward the CNS-permeable chemical space.

Polar Surface Area BBB Penetration Oral Bioavailability

Hydrogen-Bond Acceptor Count Relative to the Unsubstituted Pyridin-2-yl Analog

The target compound has 4 hydrogen-bond acceptor sites, comprising the oxazole oxygen, the carboxamide carbonyl oxygen, and the two pyridine nitrogens (ring nitrogen plus the amide NH as donor, but counted as acceptor contributions) [1]. The 5-methyl substitution does not alter the HBA count compared to the unsubstituted pyridin-2-yl analog (5-phenyl-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide), which also has 4 acceptors. However, the methyl group introduces steric bulk adjacent to the pyridine nitrogen, which can modulate the strength and geometry of hydrogen-bond interactions with biological targets.

Hydrogen Bonding Solubility Target Engagement

Absence of Published Head-to-Head Biological Activity Data Against Closest Analogs

A systematic search of PubMed, Google Scholar, and public patent databases (Espacenet, Google Patents) through April 2026 failed to identify any research article, patent, or publicly deposited bioassay record that reports quantitative IC50, Ki, EC50, or MIC values for CAS 1795297-99-2 alongside a named comparator compound under identical assay conditions [1]. Consequently, no direct head-to-head biological differentiation evidence can be provided at this time. This data gap is itself a differentiation factor: laboratories seeking a characterized chemical probe with known potency and selectivity profiles should consider that this compound lacks published biological validation and may not be suitable for target-based screening campaigns without de novo profiling.

Bioactivity Comparative Pharmacology Data Gap

Best-Fit Application Scenarios for N-(5-Methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide Based on Existing Evidence


Medicinal Chemistry Scaffold Exploration Requiring Pyridinyl Oxazole Carboxamide Diversity

Medicinal chemistry teams exploring structure-activity relationships (SAR) around 5-phenyloxazole-2-carboxamide scaffolds may select this compound as a specific variant that introduces a 5-methylpyridin-2-yl substituent. The quantitative differences in computed lipophilicity (XLogP3-AA = 2.8) and polar surface area (TPSA = 68 Ų) relative to the 6-methyl regioisomer and the phenyl analog, as detailed in Section 3 [1], provide rational grounds for including this compound in a matrix of analogs to probe the effect of pyridine methylation position on potency, selectivity, and ADME properties.

Peripheral Target Program Where CNS Exclusion Is Prioritized

The TPSA of 68 Ų places this compound closer to the upper boundary for passive blood-brain barrier permeation compared to the more lipophilic phenyl analog (TPSA ≈ 55 Ų) [1]. Research programs targeting peripheral enzymes or receptors where CNS side effects must be minimized may preferentially select this compound over less polar analogs, using the TPSA difference as a physicochemical rationale during hit triage.

Chemical Biology Probe Development with Defined Steric Features

The 5-methyl group on the pyridine ring introduces steric bulk adjacent to the pyridine nitrogen, a feature absent in the unsubstituted pyridin-2-yl analog [1]. For targets where the pyridine nitrogen engages in a critical hydrogen bond (e.g., kinase hinge binding), this steric feature may be exploited to modulate binding kinetics or selectivity. The compound can serve as a tool to test steric tolerance in binding pockets, provided that appropriate negative controls (e.g., the des-methyl analog) are included in the experimental design.

Building Block for Fragment-Based or DNA-Encoded Library Synthesis

As a commercially available oxazole carboxamide building block with a free pyridine nitrogen, this compound can be employed in fragment-based drug discovery or as a synthon for DNA-encoded chemical library (DEL) construction [1]. Its moderate molecular weight (279.29 g/mol) and balanced hydrogen-bond donor/acceptor profile support its use in fragment growing or merging strategies. However, users should verify vendor Certificate of Analysis for purity and identity before use, given the absence of independent literature characterization.

Quote Request

Request a Quote for N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.